N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide
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Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This amine undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to form the desired pyridine derivatives.
Amidation: The resulting product is then subjected to amidation with 3-chlorobenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as chiral dopants for liquid crystals.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: It can influence various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-6-methylpyridin-2-yl)benzamide
- N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamide
- (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide is unique due to the presence of both a bromine atom and a chlorobenzamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-11(14)5-6-12(16-8)17-13(18)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOBZSAOYAZCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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